1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an azepane ring, a chlorobenzyl group, an indole moiety, and a sulfonyl functional group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the synthesized fragments under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(azepan-1-yl)-2-((1-(2-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
- 1-(azepan-1-yl)-2-((1-(2-bromobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
Uniqueness
1-(azepan-1-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of the chlorobenzyl group, which may impart specific biological activities or chemical reactivity that differs from its analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c24-20-11-5-3-9-18(20)15-26-16-22(19-10-4-6-12-21(19)26)30(28,29)17-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,16H,1-2,7-8,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXFGMNFDZKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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